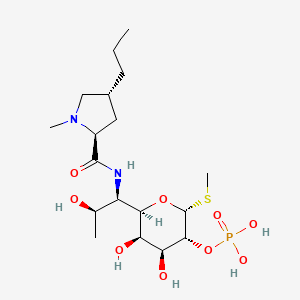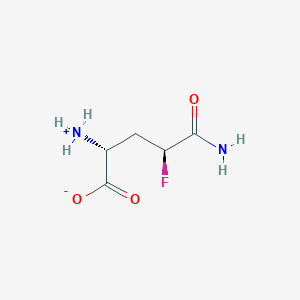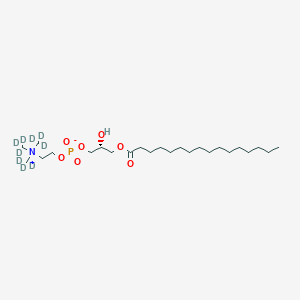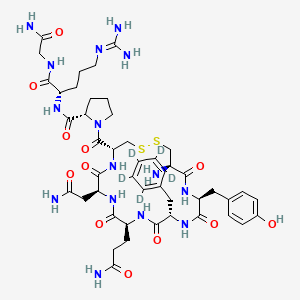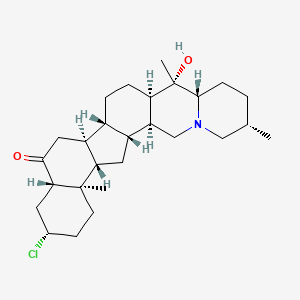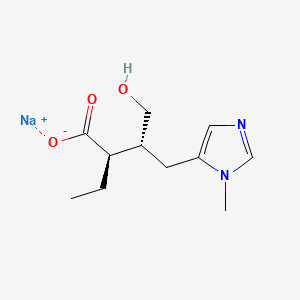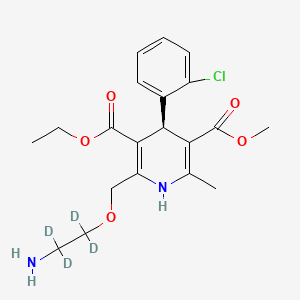![molecular formula C₁₄H₁₉NO₉ B1146621 [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone CAS No. 149913-65-5](/img/new.no-structure.jpg)
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone: is a complex organic compound characterized by multiple hydroxyl and acetyloxy groups attached to a hexahydroindolizinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizinone Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrrolidine, under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the indolizinone ring, which can be achieved through selective oxidation reactions.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy groups back to hydroxyl groups or reduce the indolizinone core to a more saturated form.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or more saturated indolizinone derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the acetyloxy groups.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studying biochemical pathways involving hydroxylation and acetylation.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Antimicrobial Agents: Possible use as an antimicrobial agent due to its reactive functional groups.
Industry
Material Science: Used in the development of new materials with specific chemical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism by which [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl and acetyloxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(hydroxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone: Similar structure but lacks the acetyloxy groups.
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(methoxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone: Contains methoxy groups instead of acetyloxy groups.
Uniqueness
The presence of acetyloxy groups in [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone makes it more reactive and potentially more versatile in chemical reactions compared to its analogs with hydroxyl or methoxy groups. This unique feature can be exploited in various synthetic and industrial applications.
特性
CAS番号 |
149913-65-5 |
|---|---|
分子式 |
C₁₄H₁₉NO₉ |
分子量 |
345.3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


